molecular formula C18H20N4O3S B2691764 methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate CAS No. 1105205-01-3

methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate

Cat. No.: B2691764
CAS No.: 1105205-01-3
M. Wt: 372.44
InChI Key: OQPQJMPZIKMGKT-UHFFFAOYSA-N
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Description

Methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is a complex organic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyridazine core, an isopropyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[3,4-d]pyridazine core through cyclization reactions, followed by the introduction of the isopropyl and methoxyphenyl groups via substitution reactions. The final step often involves the esterification of the thioacetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetate group to a thiol.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyridazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((4-isopropyl-1-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate
  • Methyl 2-((4-isopropyl-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate

Uniqueness

Methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique biological effects.

This detailed article provides an overview of the compound this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-[1-(2-methoxyphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11(2)16-12-9-19-22(13-7-5-6-8-14(13)24-3)17(12)18(21-20-16)26-10-15(23)25-4/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPQJMPZIKMGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3OC)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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